molecular formula C30H33NO3 B12493923 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

Cat. No.: B12493923
M. Wt: 455.6 g/mol
InChI Key: YDTLTVOLDDERQV-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. One common method involves the condensation of p-methoxybenzaldehyde with dimedone in the presence of an acid catalyst, followed by further cyclization and functionalization steps . The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure consistent production quality. Techniques such as column chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce groups like nitro, amino, or halogen substituents.

Scientific Research Applications

9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione is unique due to its specific combination of functional groups and aromatic rings, which confer unique chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C30H33NO3

Molecular Weight

455.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C30H33NO3/c1-29(2)15-22-27(24(32)17-29)26(19-11-13-21(34-5)14-12-19)28-23(16-30(3,4)18-25(28)33)31(22)20-9-7-6-8-10-20/h6-14,26H,15-18H2,1-5H3

InChI Key

YDTLTVOLDDERQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=C(C=C5)OC)C(=O)C1)C

Origin of Product

United States

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